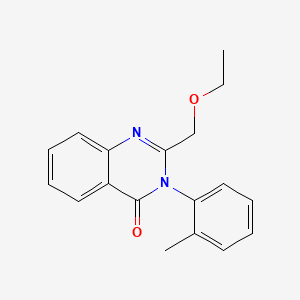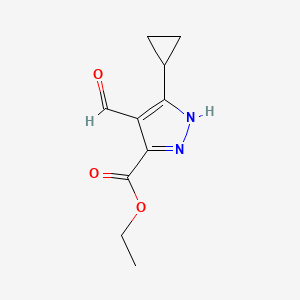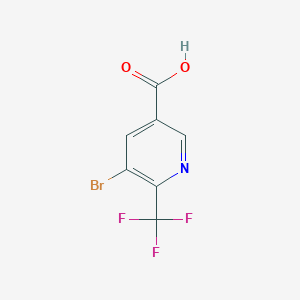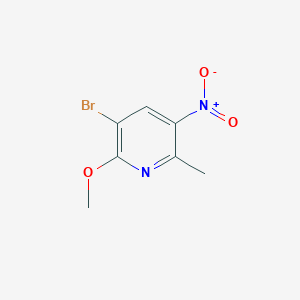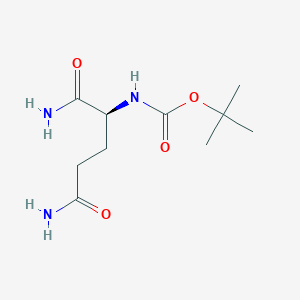
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, two amino groups, and a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of (S)-tert-butyl 2-aminopentanoate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Applications De Recherche Scientifique
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- (S)-tert-Butyl 2-aminopentanoate
Uniqueness
(S)-tert-Butyl (1,5-diamino-1,5-dioxopentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the amino and carbamate groups enable versatile reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H19N3O4 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(16)13-6(8(12)15)4-5-7(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H2,12,15)(H,13,16)/t6-/m0/s1 |
Clé InChI |
PBSXSUBRKKDHPQ-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


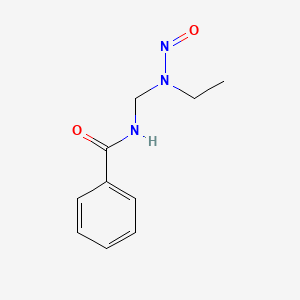
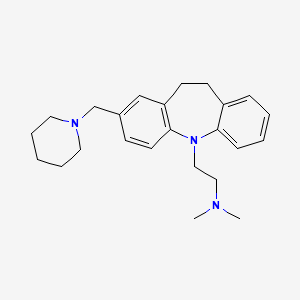
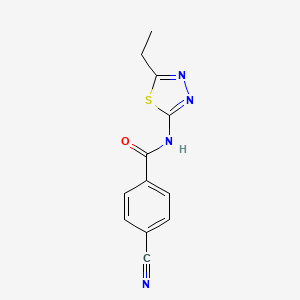
![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
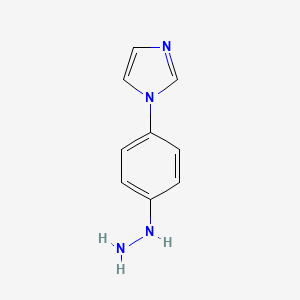
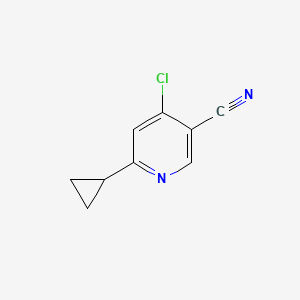
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)



